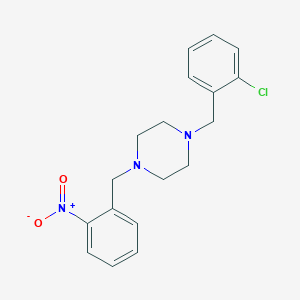
3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the group of oxadiazoles, which are known for their diverse biological activities and have been extensively studied for their medicinal properties.
作用機序
The mechanism of action of 3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells. It has also been reported to modulate the immune system and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species. It has also been shown to reduce inflammation and oxidative stress and improve glucose metabolism in diabetic animals.
実験室実験の利点と制限
One of the major advantages of using 3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research on 3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One of the areas of interest is its potential as an antiviral agent, as it has been reported to have activity against several viruses such as herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Another area of interest is its potential as a material for the fabrication of organic electronic devices due to its unique electronic properties. Further studies are also needed to investigate its potential as an antifungal agent and its mechanism of action in various biological systems.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities and potential applications in various fields. Its synthesis method is well-established, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to explore its potential as an antiviral, antifungal, and material for organic electronic devices.
合成法
The synthesis of 3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved by reacting 3-methylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is further cyclized to form the final product. This method has been reported to yield high purity and good yields of the compound.
科学的研究の応用
3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In the field of medicine, this compound has shown promising results as an antimicrobial, anticancer, and anti-inflammatory agent. It has also been reported to have potential as an anticonvulsant and antidiabetic agent.
特性
IUPAC Name |
3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-4-2-5-11(8-10)14-16-15(21-17-14)12-6-3-7-13(9-12)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXYSOBSSAPRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


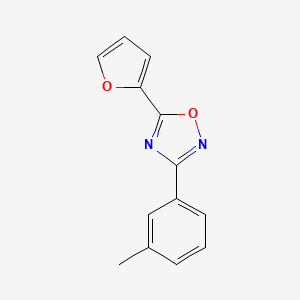
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)
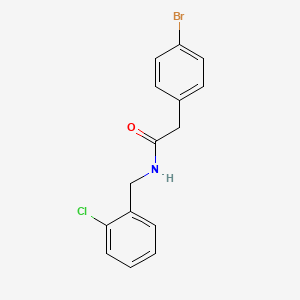
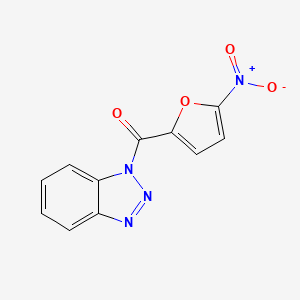
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
![4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)
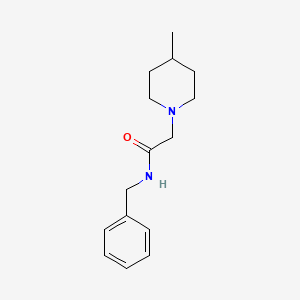
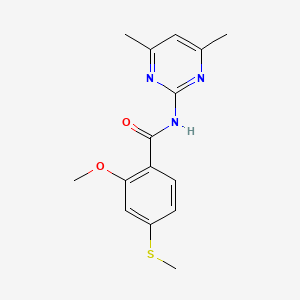
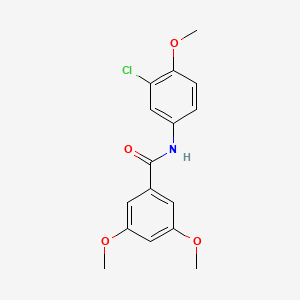
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)

